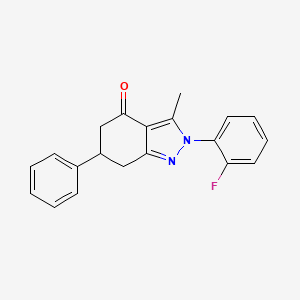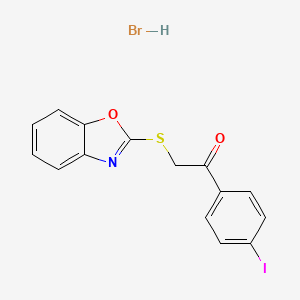
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one, also known as MPPB, is a chemical compound that has been the subject of scientific research in recent years. MPPB is a potent and selective antagonist of the serotonin 5-HT7 receptor and has been shown to have potential therapeutic applications in various neurological disorders. In
Mecanismo De Acción
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one acts as a selective antagonist of the serotonin 5-HT7 receptor, which is a G protein-coupled receptor that is widely distributed in the brain. The 5-HT7 receptor has been implicated in the regulation of various physiological processes, including mood, cognition, and sleep. By blocking the activity of this receptor, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to modulate these processes, leading to potential therapeutic effects.
Biochemical and Physiological Effects:
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of circadian rhythms, and improvement of cognitive function. In animal studies, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been shown to reduce anxiety-like behavior and improve memory performance. 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has also been shown to have potential anti-inflammatory effects, which may contribute to its therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has several advantages as a tool in neuroscience research, including its selectivity for the 5-HT7 receptor and its ability to cross the blood-brain barrier. However, there are also limitations to its use in lab experiments, including potential off-target effects and the need for careful dose selection to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one, including further exploration of its therapeutic potential in neurological disorders, investigation of its effects on other physiological processes, and development of more selective and potent analogs. In addition, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one may have potential applications in the study of the gut-brain axis and the microbiome, which have been implicated in various neurological disorders. Further research is needed to fully understand the potential of 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one and its analogs as therapeutic agents and research tools.
Conclusion:
In conclusion, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one is a promising compound that has been the subject of extensive scientific research in recent years. Its selectivity for the serotonin 5-HT7 receptor and potential therapeutic applications in neurological disorders make it an exciting area of research. Further research is needed to fully understand the potential of 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one and its analogs in both therapeutic and research applications.
Métodos De Síntesis
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 2-amino-4,5-dimethylpyrimidine with ethyl 2-bromoacetate to form the ethyl ester intermediate. The intermediate is then subjected to a sequence of reactions involving piperidine and pyrrolidine to obtain the final product, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one. The synthesis of 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been optimized to increase the yield and purity of the final product.
Aplicaciones Científicas De Investigación
4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including depression, anxiety, and schizophrenia. The serotonin 5-HT7 receptor has been implicated in the regulation of mood, cognition, and sleep, and 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one's selectivity for this receptor makes it a promising candidate for the treatment of these disorders. In addition, 4'-methyl-2-(1-piperidinyl)-2'-(1-pyrrolidinyl)-4,5'-bipyrimidin-6(1H)-one has also been studied for its potential use as a tool in neuroscience research, specifically in the study of the serotonin system.
Propiedades
IUPAC Name |
4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-2-piperidin-1-yl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-14(12-19-17(20-13)23-9-5-6-10-23)15-11-16(25)22-18(21-15)24-7-3-2-4-8-24/h11-12H,2-10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYMOXCEMCMYAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCCCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1-naphthyl)-2,5-pyrrolidinedione](/img/structure/B6129065.png)
![2-[4-(5-isoquinolinylmethyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6129083.png)

![5-methoxy-1,2-dimethyl-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1H-indole-3-carboxamide](/img/structure/B6129102.png)
![5-[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]-6-(4-morpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6129104.png)
![4-{[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B6129111.png)
![2-phenyl-1-[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]ethanone](/img/structure/B6129117.png)
![2-[1-cyclopentyl-4-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6129125.png)
![ethyl 4-{5-[(2-bromophenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B6129128.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6129132.png)
![N'-[1-(1-hydroxy-2-naphthyl)ethylidene]hexanohydrazide](/img/structure/B6129142.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,3-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6129143.png)

![3-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6129154.png)